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molecular formula C9H5FO2S B1270463 4-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 310466-37-6

4-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1270463
M. Wt: 196.2 g/mol
InChI Key: ZKADPMNICCXSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056873B2

Procedure details

A mixture of 4-fluorobenzo[b]thiophene-2-carboxylic acid (200 mg, 1.019 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.457 mL, 3.06 mmol) in DMA (1 mL) was heated at 200° C. for 1 hour. The reaction mixture was allowed to cool and was poured into water (100 mL). The product was extracted with hexane (2×20 mL) and washed with 1N HCl (100 mL) and 1N NaOH (50 mL). The organic layers were combined, dried over Na2SO4 and the solvent was removed in vacuo to give the title compound as a yellow oil, which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.457 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.N12CCCN=C1CCCCC2.O>CC(N(C)C)=O>[F:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=CC=CC=2SC(=CC21)C(=O)O
Name
Quantity
0.457 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with hexane (2×20 mL)
WASH
Type
WASH
Details
washed with 1N HCl (100 mL) and 1N NaOH (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2SC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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